L-Alanine

Description

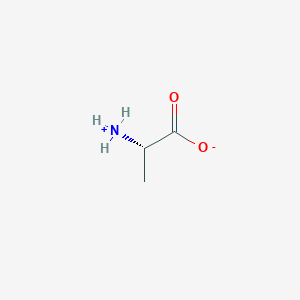

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Record name | α-alanine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Alanine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-17-7 | |

| Record name | L-Alanine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20873899 | |

| Record name | L-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | L-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

250 °C (sublimes) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.432 g/cu cm at 22 °C | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000011 [mmHg] | |

| Record name | Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orthorhombic crystals from water, White crystalline powder | |

CAS No. |

56-41-7, 18875-37-1, 25191-17-7, 77160-91-9 | |

| Record name | L-Alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018875371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025191177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077160919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF5P57N2ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

297 °C (decomposes), 300 °C | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

L Alanine Metabolism and Intermediary Pathways

Central Metabolic Roles of L-Alanine

This compound's central role in metabolism stems from its facile interconversion with pyruvate (B1213749) and its integral involvement in cycles such as the glucose-alanine cycle wikipedia.orgsmpdb.caartgerecht.com. It serves as an important carrier for the transport of both nitrogen and carbon between different tissues in the body ontosight.ai.

Interconversion with Pyruvate via Alanine (B10760859) Aminotransferase (ALT/GPT)

A primary metabolic fate of this compound is its reversible transamination with pyruvate. This reaction is catalyzed by the enzyme alanine aminotransferase (ALT), also known as glutamate-pyruvate transaminase (GPT) nih.govdiagomics.comsinobiological.commedchemexpress.com. ALT facilitates the transfer of an amino group from this compound to α-ketoglutarate, resulting in the formation of pyruvate and L-glutamate nih.govdiagomics.comsinobiological.commedchemexpress.comresearchgate.net. Conversely, the amino group from L-glutamate can be transferred to pyruvate to generate this compound and α-ketoglutarate wikipedia.orgnih.govdiagomics.comresearchgate.net. This reversible enzymatic reaction is fundamental to the intricate link between carbohydrate and amino acid metabolism wikipedia.orgnih.govdiagomics.com.

The reversible reaction catalyzed by ALT can be represented as:

This compound + α-Ketoglutarate ⇌ Pyruvate + L-Glutamate

This interconversion is critical for the flux of metabolites through various pathways, including glycolysis, gluconeogenesis, and the citric acid cycle wikipedia.orgymdb.ca.

Involvement in Glucose-Alanine Cycle and Gluconeogenesis

This compound is a key participant in the glucose-alanine cycle, also referred to as the Cahill cycle smpdb.cawikipedia.org. This cyclical pathway serves as a mechanism for the transport of nitrogen and carbon skeletons from muscle and other peripheral tissues to the liver smpdb.cawikipedia.org. Within muscle tissue, amino groups liberated from the catabolism of amino acids are transferred to pyruvate (a product of glycolysis) through the action of ALT, leading to the synthesis of this compound smpdb.cawikipedia.org. This newly formed this compound is then released into the bloodstream and transported to the liver smpdb.cawikipedia.org. In the liver, the reaction catalyzed by hepatic ALT is reversed, converting this compound back to pyruvate smpdb.cawikipedia.org. This hepatic pyruvate can subsequently be utilized in gluconeogenesis, the metabolic pathway responsible for synthesizing glucose from non-carbohydrate precursors smpdb.cawikipedia.org. The glucose produced in the liver can then be released into the circulation and taken up by muscles for energy utilization smpdb.cawikipedia.org.

The glucose-alanine cycle effectively shifts the energetic demand of gluconeogenesis to the liver, thereby allowing muscle cells to prioritize ATP production for contraction wikipedia.org. Although this cycle is less energetically efficient than the Cori cycle (which involves lactate) due to the ATP cost associated with urea (B33335) synthesis, it plays a crucial role in nitrogen detoxification and maintaining glucose homeostasis wikipedia.org.

Glucose-Alanine Cycle Key Steps

| Tissue | Process | Key Molecular Transformations |

| Muscle | Glycolysis | Glucose is broken down to Pyruvate |

| Muscle | Transamination (via ALT) | Pyruvate accepts an amino group from Glutamate (B1630785) to form Alanine and α-Ketoglutarate |

| Blood | Transport | Alanine is transported to the liver |

| Liver | Transamination (via ALT) | Alanine transfers its amino group to α-Ketoglutarate to form Pyruvate and Glutamate |

| Liver | Gluconeogenesis | Pyruvate is converted into Glucose |

| Blood | Transport | Glucose is transported back to muscle and other tissues |

| Muscle | Glucose Uptake and Glycolysis (for energy) | Glucose is taken up and metabolized to Pyruvate |

Hepatic Gluconeogenesis from this compound

The liver is a primary organ for gluconeogenesis, and this compound is recognized as a significant glucogenic amino acid precursor nih.govcreative-peptides.comwikipedia.org. In the liver, the pyruvate generated from the transamination of this compound can enter the gluconeogenic pathway and be converted into glucose nih.govcreative-peptides.comwikipedia.org. This process is particularly vital during periods of fasting or when carbohydrate intake is low, as it helps to maintain stable blood glucose concentrations wikipedia.org. Research indicates that alanine is a major contributor to hepatic glucose production through gluconeogenesis wjgnet.com.

Renal and Intestinal Gluconeogenesis Contributions

While the liver is the principal site of gluconeogenesis, the kidneys also contribute to this process, especially during prolonged fasting and in metabolic conditions such as diabetes smpdb.cawikipedia.orgdiabetesjournals.org. The small intestine has also been identified as a site capable of gluconeogenesis, particularly influenced by dietary composition smpdb.cawjgnet.com. Although glutamine appears to be a more prominent gluconeogenic substrate for the kidneys and small intestine compared to alanine, alanine can still contribute to renal glucose synthesis smpdb.cawjgnet.comdiabetesjournals.orgnih.govnih.gov. The extent of alanine's contribution to gluconeogenesis varies among these organs and is influenced by prevailing physiological and pathological states nih.govnih.gov.

Relative Gluconeogenic Substrate Utilization by Organ

| Organ | Primary Gluconeogenic Substrates | Contribution of Alanine |

| Liver | Lactate (B86563), Glycerol, Glucogenic amino acids (particularly alanine) wikipedia.org | Significant contribution wjgnet.com |

| Kidney | Lactate, Glutamine, Glycerol wikipedia.org | Less significant compared to glutamine wjgnet.comdiabetesjournals.orgnih.gov |

| Small Intestine | Glutamine, Glycerol wikipedia.org | Noted contribution smpdb.cawjgnet.com |

This compound as a Source of Carbon and Energy

This compound can serve as a valuable source of both carbon atoms and metabolic energy wikipedia.orgnih.gov. Through the action of ALT, this compound is converted into pyruvate, a central intermediate in energy metabolism wikipedia.orgnih.gov. Pyruvate can then be channeled into various metabolic pathways to generate usable energy nih.gov. Under aerobic conditions, pyruvate can be converted to acetyl-CoA, which subsequently enters the citric acid cycle for complete oxidation, a process that yields significant amounts of ATP ontosight.aiymdb.canih.gov.

Contribution to Cellular Energy Metabolism and ATP Production

The conversion of this compound to pyruvate enables its carbon skeleton to enter metabolic pathways that are directly involved in ATP generation ontosight.aiwikipedia.orgfishersci.seuni.lu. The oxidative decarboxylation of pyruvate by the pyruvate dehydrogenase complex, followed by the activity of the citric acid cycle, produces reduced electron carriers (NADH and FADH₂) ontosight.aiymdb.canih.gov. These carriers then donate electrons to the electron transport chain, driving oxidative phosphorylation, the primary mechanism of ATP synthesis in aerobic respiration ontosight.aiymdb.canih.gov. Studies, such as those conducted in pancreatic β-cells, have demonstrated that the metabolism of this compound can lead to elevated intracellular ATP levels, which is a key factor in stimulating insulin (B600854) secretion diabetesjournals.orgresearchgate.net. This underscores the role of this compound in supporting cellular energy requirements nih.govportlandpress.com.

This compound's Pathway into Energy Metabolism

| Step | Enzyme/Process | Metabolic Outcome |

| This compound Conversion to Pyruvate | Alanine Aminotransferase (ALT/GPT) | Production of Pyruvate |

| Pyruvate Conversion to Acetyl-CoA (Aerobic) | Pyruvate Dehydrogenase Complex | Acetyl-CoA enters the Citric Acid Cycle |

| Citric Acid Cycle Activity | Various metabolic enzymes | Generation of NADH, FADH₂, and a small amount of ATP |

| Oxidative Phosphorylation | Electron Transport Chain, ATP Synthase | Major production of ATP from the oxidation of NADH and FADH₂ nih.gov |

| Pyruvate Conversion to Lactate (Anaerobic) | Lactate Dehydrogenase | Production of Lactate and regeneration of NAD+ |

Enzymatic Pathways Governing this compound Synthesis and Degradation

The synthesis and degradation of this compound are primarily controlled by specific enzymatic reactions that facilitate the interconversion of this compound with other key metabolic intermediates, most notably pyruvate. nih.govnih.govymdb.ca

Alanine Aminotransferase (ALT) Activity and Isozymes

Alanine aminotransferase (ALT), also known as glutamate-pyruvate transaminase (GPT), is a pivotal enzyme in this compound metabolism. nih.gov It catalyzes the reversible transamination reaction between this compound and alpha-ketoglutarate (B1197944), producing pyruvate and glutamate. nih.govnih.gov This reaction is central to the glucose-alanine cycle, a process by which alanine transports amino nitrogen from skeletal muscle to the liver, where the nitrogen is converted to urea and the pyruvate backbone is used for gluconeogenesis. ontosight.ai

The reaction catalyzed by ALT can be represented as:

This compound + Alpha-Ketoglutarate <=> Pyruvate + Glutamate

There are different isozymes of ALT, including cytosolic ALT1 and mitochondrial ALT2, which are encoded by distinct genes. These isozymes exhibit varying tissue distribution and kinetic properties, allowing for fine-tuning of alanine metabolism in different cellular compartments and physiological states.

This compound Dehydrogenase (ALD) Activity

This compound dehydrogenase (ALD) catalyzes the oxidative deamination of this compound to pyruvate, with the concomitant reduction of NAD+ to NADH and the release of ammonia (B1221849). This reaction is another route for this compound degradation, particularly in microorganisms and some lower eukaryotes.

The reaction catalyzed by ALD is:

This compound + NAD+ + H2O <=> Pyruvate + NADH + NH3

While less prominent in mammalian metabolism compared to ALT, ALD activity contributes to alanine catabolism and nitrogen metabolism in specific contexts.

Role of Pyruvate Carboxylase (PC) and Pyruvate Dehydrogenase (PDH) in this compound Metabolism

Pyruvate, the direct product of this compound transamination by ALT or deamination by ALD, serves as a crucial link between this compound metabolism and core carbon metabolism. The fate of pyruvate is determined by the energy status of the cell and the specific tissue.

Pyruvate can be converted to oxaloacetate by pyruvate carboxylase (PC). nih.gov This anaplerotic reaction replenishes intermediates of the citric acid cycle and is essential for gluconeogenesis, particularly in the liver and kidneys. nih.gov When this compound is converted to pyruvate, and then pyruvate is directed towards oxaloacetate synthesis via PC, the carbon skeleton of alanine can contribute to glucose production. diabetesjournals.org

Alternatively, pyruvate can be converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDH). nih.gov Acetyl-CoA then enters the citric acid cycle for complete oxidation, generating ATP. nih.gov When the cellular energy charge is low, pyruvate is preferentially oxidized via PDH and the citric acid cycle to produce energy. ymdb.ca Research using 13C nuclear magnetic resonance has demonstrated that this compound is rapidly converted to pyruvate and subsequently to products of metabolism like glutamate (via the TCA cycle intermediate 2-oxoglutarate) and aspartate (via the TCA cycle intermediate oxaloacetate) in pancreatic β-cells. diabetesjournals.org This indicates that this compound can be oxidatively metabolized via the PDH pathway, contributing to the generation of key metabolites like ATP. diabetesjournals.org

The interplay between ALT, PC, and PDH dictates whether the carbon skeleton of this compound is primarily used for glucose synthesis (via PC and gluconeogenesis) or energy production (via PDH and the citric acid cycle).

Here is a summary of the enzymatic reactions involved in this compound metabolism:

| Enzyme | Reaction | Key Metabolites Involved |

| Alanine Aminotransferase | This compound + Alpha-Ketoglutarate <=> Pyruvate + Glutamate | This compound, Alpha-Ketoglutarate, Pyruvate, Glutamate |

| This compound Dehydrogenase | This compound + NAD+ + H2O <=> Pyruvate + NADH + NH3 | This compound, NAD+, H2O, Pyruvate, NADH, NH3 |

| Pyruvate Carboxylase | Pyruvate + CO2 + ATP <=> Oxaloacetate + ADP + Pi | Pyruvate, CO2, ATP, Oxaloacetate, ADP, Pi |

| Pyruvate Dehydrogenase | Pyruvate + CoA + NAD+ <=> Acetyl-CoA + NADH + H+ + CO2 | Pyruvate, CoA, NAD+, Acetyl-CoA, NADH, H+, CO2 |

This compound Transport Across Biological Membranes

The movement of this compound across biological membranes is a critical process for maintaining cellular amino acid homeostasis, regulating metabolic pathways, and supporting various physiological functions. ontosight.aiontosight.ai This transport is mediated by specialized proteins embedded within the cell membrane. ontosight.ai

Mechanisms of this compound Export and Import

This compound transport across the plasma membrane can occur through different mechanisms, including facilitated diffusion and active transport. ontosight.aiontosight.ai Facilitative transporters move this compound down its concentration gradient without requiring direct energy input, while active transporters utilize energy, often in the form of ATP or ion gradients, to move this compound against its concentration gradient. ontosight.aiontosight.ai

Research in Escherichia coli has identified this compound export systems that protect cells from the toxic accumulation of intracellular this compound. oup.comresearchgate.net Studies involving mutants with decreased this compound export activity suggest the presence of at least two export mechanisms, one of which appears to be an inducible export carrier. oup.com The intracellular this compound concentration is influenced by the balance between import (e.g., of dipeptides like alanyl-L-alanine and their subsequent hydrolysis) and export. oup.comoup.com While carrier-mediated transport plays a significant role, the contribution of diffusion to this compound export cannot be entirely excluded due to the cell membrane's permeability to the amino acid. oup.comoup.com

This compound import across the plasma membrane, the directed movement from the extracellular region into the cytosol, is also a defined biological process. jax.orgebi.ac.uk This import is crucial for providing cells with this compound for protein synthesis, metabolism, and signaling. ontosight.ai

Active Transporters (e.g., Solute Carrier Family 1 (SLC1))

This compound transport across cell membranes is facilitated by specific transporters, including active transporters that require energy, often ATP, to move this compound against its concentration gradient. ontosight.ai The Solute Carrier Family 1 (SLC1) includes neutral amino acid transporters such as ASCT1 (SLC1A4) and ASCT2 (SLC1A5), which transport amino acids with small, hydrophilic side chains like serine, cysteine, asparagine, glutamine, and alanine. researchgate.netmdpi.com ASCT1 and ASCT2 are sodium-dependent neutral amino acid exchangers. researchgate.netmdpi.com ASCT1 has a higher apparent affinity for Na+ and a greater dependence of substrate affinity on [Na+] compared to ASCT2. mdpi.com The binding mechanism for both involves at least one Na+ binding before the amino acid substrate, followed by at least one more Na+ ion. mdpi.com The first Na+ binding step, likely at the Na3 site, occurs with high apparent affinity (<1 mM) in both transporters. mdpi.com

Another SLC family, SLC38, contains sodium-coupled neutral amino acid transporters classified as system A and system N. diva-portal.org SLC38A2 is a transporter that facilitates the active uptake of alanine from the environment in pancreatic ductal adenocarcinoma (PDAC) cells. nih.gov Pancreatic stellate cells (PSCs) utilize SLC1A4 and other transporters to exchange and maintain environmental alanine levels. nih.gov

Sodium Co-transport Mechanisms in this compound Uptake

Sodium co-transport is a significant mechanism for this compound uptake in various cell types. In renal proximal tubule cells, this compound uptake is mediated by sodium-substrate cotransport systems, energized by the electrochemical sodium gradient maintained by the (Na+ + K+)-ATPase. psu.edunih.gov Studies in rabbit kidney proximal tubule cells showed that extracellular this compound induces an inward-directed sodium current and cell depolarization, indicative of sodium-alanine cotransport. psu.edunih.gov This cotransport is stereospecific and sodium-dependent. psu.edunih.gov Kinetic analysis suggests a simultaneous ordered transport mechanism where sodium binds before alanine to the transporter on the extracellular surface. psu.edunih.gov The coupling ratio appears to be one sodium ion per one alanine molecule, independent of membrane potential. psu.edunih.gov The apparent Km for sodium and the maximal cotransport current are potential-dependent, while the apparent Km for this compound is not significantly affected by transmembrane potential. psu.edunih.gov

In mouse mammary gland, this compound uptake is mediated by three Na+-dependent systems and one Na+-independent system. cambridge.orgcambridge.org The Na+-dependent systems include a 2-(methylamino)isobutyric acid (MeAIB)-sensitive component resembling system A, and two other systems, BCl−-dependent and BCl−-independent. cambridge.orgcambridge.org System A exhibits chloride dependency. cambridge.orgcambridge.org The Na+-independent route was identified as system L. cambridge.orgcambridge.org

In Escherichia coli, this compound entry involves at least two transport systems. asm.org One system primarily transports glycine (B1666218), D-alanine, and D-serine, with some capacity for this compound. asm.org The second system is involved in this compound transport and possibly L-serine. asm.org Kinetic studies show biphasic reciprocal plots for this compound entry, indicating different affinities. asm.org

This compound Metabolism in Specific Cell Types and Organisms

This compound metabolism plays distinct roles in different cell types and organisms, influencing processes ranging from insulin secretion in pancreatic beta-cells to growth and survival in bacteria.

Pancreatic Beta-Cell this compound Metabolism and Insulin Secretion

Pancreatic beta-cells substantially metabolize this compound, and it is a strong stimulus to insulin secretion, particularly in the presence of glucose. diabetesjournals.orgcapes.gov.br Mitochondrial metabolism is crucial for coupling amino acid and glucose recognition to insulin granule exocytosis. diabetesjournals.org this compound metabolism contributes to the stimulatory effects on insulin secretion by providing key stimulus-secretion coupling factors. diabetesjournals.org Oxidative metabolism of this compound appears to be particularly important in beta-cells. diabetesjournals.orgcapes.gov.br

This compound can dramatically enhance glucose metabolism in beta-cells, both oxidative and nonoxidative. diabetesjournals.orgcapes.gov.br The addition of this compound to glucose has been shown to increase the glucose utilization rate significantly in clonal beta-cell lines. diabetesjournals.orgcapes.gov.br This enhanced rate of entry of glucose-derived pyruvate into the tricarboxylic acid (TCA) cycle in the presence of alanine may stimulate the generation of key metabolites, including ATP, which are involved in the insulin secretory process. diabetesjournals.orgcapes.gov.br

Prolonged exposure to this compound can induce changes in beta-cell metabolism, Ca2+ handling, and lead to desensitization of insulin secretion. portlandpress.comnih.gov Chronic exposure to this compound has been shown to result in desensitization to the subsequent acute insulin stimulatory effects of this compound in clonal beta-cell lines. nih.govportlandpress.com This desensitization is similar to effects observed with prolonged exposure to high concentrations of glucose or fatty acids. portlandpress.com

This compound's Influence on Glucose Metabolism in Beta-Cells

This compound Metabolism in Bacterial Species (e.g., Escherichia coli, Bacillus subtilis)

This compound plays a crucial role in the growth and viability of bacterial species like Escherichia coli and Bacillus subtilis. nih.govbiorxiv.org The L-isomer is essential for protein synthesis, while the D-isomer is incorporated into the bacterial cell wall. nih.govbiorxiv.org

In Escherichia coli, this compound metabolism exhibits spatial and temporal heterogeneity, particularly in colony biofilms. elifesciences.orgbiorxiv.org Under anoxic conditions with abundant carbon and nitrogen sources, E. coli cells secrete alanine via the transporter AlaE. elifesciences.orgbiorxiv.org Conversely, in oxic, nutrient-deprived regions, cells utilize alanine as a carbon and nitrogen source through enzymes like DadA and DadX. elifesciences.orgbiorxiv.org This spatially structured alanine cross-feeding impacts cellular viability and growth within the colony. elifesciences.orgbiorxiv.org E. coli has metabolic pathways to degrade this compound, and also possesses this compound export systems. oup.com The amino acid transport systems in E. coli differ from those found in human tumor cells, with a smaller percentage of this compound accumulation being Na+-dependent and no significant inhibition by MeAIB. mdpi.com

Alanine Racemase Activity and D-Alanine Interconversion

A key step in providing the necessary D-alanine for peptidoglycan synthesis is the interconversion of this compound to D-alanine, a reaction catalyzed by the enzyme alanine racemase (Alr). sigmaaldrich.comontosight.airesearchgate.nettandfonline.comuniprot.orgacs.org This enzyme is ubiquitous in bacteria and is considered essential for the synthesis of the peptidoglycan precursor D-alanine. tandfonline.commdpi.com Alanine racemase utilizes pyridoxal (B1214274) 5′-phosphate (PLP) as a cofactor to facilitate this reversible racemization. ontosight.aitandfonline.comresearchgate.net The mechanism involves the abstraction of a proton from the alpha carbon of this compound, leading to the formation of a planar intermediate. ontosight.airesearchgate.netontosight.ai This intermediate can then be reprotonated from either side, resulting in the formation of either this compound or D-alanine. ontosight.airesearchgate.netontosight.airesearchgate.net

Bacteria typically possess one or two alanine racemase enzymes. For instance, Pseudomonas aeruginosa has two: Alr and DadX. nih.gov While Alr is primarily involved in providing D-alanine for peptidoglycan synthesis, DadX can also convert this compound to D-alanine as part of the alanine catabolism pathway. uniprot.orgnih.gov The D-alanine produced is then used by D-alanyl-D-alanine ligase (Ddl) to form the D-Ala-D-Ala dipeptide, which is subsequently incorporated into the peptidoglycan pentapeptide. sigmaaldrich.comresearchgate.netnih.gov

The activity of alanine racemase is critical for bacterial survival, and inhibitors of this enzyme have demonstrated antibacterial activity by blocking D-alanine synthesis and thus disrupting peptidoglycan formation. ontosight.aitandfonline.commdpi.comontosight.ai Studies have shown that deletion of the alr gene in Brucella suis leads to increased sensitivity to antibiotics and significant damage to cell wall integrity. mdpi.com The reversible nature of the alanine racemase reaction allows for the interconversion between L- and D-alanine, maintaining the pool of D-alanine required for cell wall synthesis. researchgate.netuniprot.orgacs.org

This compound in Plant Metabolism

In plants, this compound is an important amino acid involved in various metabolic processes, serving as a building block for protein synthesis and playing roles in nitrogen metabolism and stress responses. cabidigitallibrary.orgahb-global.commycsainc.com Alanine aminotransferase (AlaAT) is a key enzyme in plants, catalyzing the reversible transamination between this compound and 2-oxoglutarate. pbkom.eucabidigitallibrary.orgnih.gov This reaction is central to the synthesis and degradation of this compound and links carbon and nitrogen metabolism. pbkom.eucabidigitallibrary.orgfrontiersin.orgnih.gov Plants contain multiple isoenzymes of AlaAT with varying subcellular locations and metabolic roles, including participation in carbon transfer in C4 plants, regulation of photorespiration, response to viral attack, and regulation of mitochondrial alternative oxidase activity. pbkom.eu

This compound accumulation has been observed in plants under various adverse conditions such as hypoxia, anoxia, drought, low temperature, and nitrogen deficit, suggesting its involvement in stress response mechanisms. pbkom.eucabidigitallibrary.orgnih.gov For example, activation of AlaAT and this compound accumulation occur under hypoxia, potentially aiding plant survival in low-oxygen environments. pbkom.eunih.gov this compound is also implicated in nitrogen transport, particularly from nitrogen-fixing bacteria into plant roots. cabidigitallibrary.org

Beyond its role in primary metabolism and stress response, this compound can influence plant growth and development. It is considered a "nutritional accelerator," promoting root development and enhancing nutrient and water absorption. ahb-global.com this compound can also contribute to increased photosynthesis and nitrogen metabolism, leading to improved nutrient accumulation, cell division, and ultimately, crop yield and quality. ahb-global.commycsainc.com Furthermore, this compound has been shown to enhance plant resistance to environmental stresses like drought, salinity, high temperature, and low temperature by helping maintain water balance and improving adaptability. ahb-global.commycsainc.com Research also suggests that this compound can enhance resistance to diseases and pests and improve the quality of fruits in high-economic-value crops. ahb-global.com As a natural amino acid fertilizer, this compound can serve as a nitrogen source and improve fertilizer utilization efficiency, potentially reducing the reliance on traditional chemical fertilizers. ahb-global.com

L Alanine in Cellular Signaling and Regulation

L-Alanine as a Signaling Molecule

Amino acids, including this compound, function as important signaling molecules that impact fundamental cellular activities such as growth, differentiation, and programmed cell death (apoptosis). ontosight.ai The controlled movement of this compound across the cell membrane via specific transporters is essential for maintaining cellular balance and influencing metabolic and signaling pathways. ontosight.ai Studies in bacterial systems suggest this compound can act as a quorum sensing molecule, facilitating communication between cells and affecting their viability under challenging conditions. biorxiv.org This highlights a direct signaling role for this compound in mediating cellular interactions and responses to environmental cues.

Impact of this compound on Gene Expression and Cellular Stress Response

This compound has a demonstrable impact on cellular gene expression profiles. Investigations using clonal rat pancreatic beta-cells exposed to 10 mM this compound for 24 hours revealed significant changes in the expression of 66 genes, with an upregulation exceeding 1.8-fold. nih.gov These genes are associated with crucial cellular functions including signaling, metabolism, gene regulation, protein synthesis, apoptosis, and the cellular stress response. nih.gov

Furthermore, this compound biosynthesis can function as a cellular stress response mechanism, particularly in managing the accumulation of metabolic byproducts like lactate (B86563) and ammonia (B1221849), as observed in Chinese hamster ovary (CHO) cells. mdpi.com This indicates a role for this compound metabolism in cellular adaptation to metabolic stress. In Saccharomyces cerevisiae, alanine (B10760859) has been shown to induce the expression of the alanine transaminase gene (ALT1) and exert negative regulatory control over the gamma-aminobutyric acid (GABA) shunt, a pathway critical for NADPH production and stress resistance. repositorioinstitucional.mx Heat shock treatment also triggers increased alanine biosynthesis and the expression of genes involved in both the GABA shunt and alanine transaminase activity. repositorioinstitucional.mx

This compound's Role in Modulating Cell Growth, Proliferation, and Apoptosis

This compound is implicated in the regulation of cell growth, proliferation, and apoptosis. In pancreatic beta-cells, this compound provided protection against apoptosis induced by pro-inflammatory cytokines. nih.gov This protective effect was linked to potential enhancement of intracellular antioxidant generation, as evidenced by the similar protection offered by inhibitors of iNOS and NADPH oxidase. nih.gov

While this compound can support cell growth, disruptions in amino acid transport, including that of this compound, have been linked to diseases like cancer, where altered metabolism fuels tumor growth and survival. ontosight.ai Conversely, inhibiting this compound aminotransferase (ALAT), an enzyme central to this compound metabolism, has been shown to impede the growth of malignant cells by reversing the Warburg effect and promoting mitochondrial metabolism. researchgate.net This inhibition resulted in reduced growth rates in both anchorage-dependent and anchorage-independent conditions. researchgate.net

In the context of the immune system, N-acetyl-L-alanine (ALA), a derivative of this compound, has been observed to impair human natural killer (NK) cell responses to infection. mdpi.com ALA inhibited the production of pro-inflammatory cytokines and glycolysis in NK cells. mdpi.com Although ALA did not significantly alter the expression of most genes related to cell death pathways, it did lead to an upregulation of Atg3, a gene associated with autophagy. mdpi.com

Studies investigating the impact of varying amino acid compositions on cancer cells suggest that manipulating the balance of essential and non-essential amino acids can influence cancer cell proliferation and induce apoptosis. mdpi.com This research underscores the potential for individual amino acids like this compound to contribute to these complex regulatory outcomes.

In contrast to the protective effects observed with this compound in some contexts, beta-N-oxalylamino-L-alanine, a structurally related non-protein amino acid, has been shown to induce apoptosis in motoneuron hybrid cells, illustrating how subtle structural differences can lead to divergent cellular effects. nih.gov

Interactions with Other Amino Acids and Metabolites in Regulatory Networks

This compound engages in intricate interactions with other amino acids and metabolites, forming complex regulatory networks. In Cordyceps militaris, the introduction of this compound stimulated metabolic networks, with L-cysteine and L-glutamate identified as key metabolites involved in the subsequent metabolic transformations. frontiersin.org In bacterial co-cultures, this compound influenced the synthesis of SAH and SAM, metabolites important for cell communication. biorxiv.org

In pancreatic beta-cells, this compound metabolism contributes to the stimulation of insulin (B600854) secretion and enhances glucose metabolism. diabetesjournals.org The presence of this compound significantly boosted glucose metabolism, increasing the production of lactate and glutamate (B1630785) from glucose. diabetesjournals.org

Research in plants indicates that this compound participates in metabolite-metabolite interactions that regulate respiratory metabolism. oup.com The stimulatory effect of alanine on respiration can be modulated by the levels of other metabolites, and these interactions appear to be mediated by the TOR kinase pathway, a central regulator of metabolism across eukaryotes. oup.com

In cells from children born SGA, reduced levels of alanine were observed alongside elevated levels of other amino acids such as aspartic acid, ornithine, and glutamic acid. nih.gov Network analysis of these metabolic changes predicted the involvement of signaling pathways including PI3K, AKT, p38, and ERK, as well as the proinsulin-insulin pathway, suggesting that altered alanine metabolism is part of a broader metabolic dysregulation affecting cellular signaling and growth. nih.gov

Furthermore, this compound can activate AMP-activated protein kinase (AMPK), a key sensor of nutrient and energy status that regulates cellular and systemic metabolism. molecularmetabolism.com This activation is linked to intracellular this compound metabolism, which influences TCA cycle intermediates, the AMP/ATP ratio, and ammonia production. molecularmetabolism.com

Studies on protein-protein interactions have demonstrated that the effects of mixing different amino acids, or amino acids with salt, on these interactions are often additive. acs.org This suggests that this compound's influence within regulatory networks is subject to the combined effects of other molecules present in the cellular environment.

Here is a table summarizing some key interactions of this compound with other molecules:

| Interacting Molecule(s) | Context | Observed Interaction/Effect | Reference |

| L-cysteine, L-glutamate | Cordyceps militaris metabolism | Key substances involved in metabolic transformation after this compound uptake. | frontiersin.org |

| S-adenosyl-L-homocysteine (SAH), S-adenosyl-L-methionine (SAM) | Bacterial co-culture system | This compound promotes the synthesis of SAH and SAM, influencing cell communication. | biorxiv.org |

| Glucose | Pancreatic beta-cell metabolism | This compound enhances glucose metabolism, increasing lactate and glutamate production from glucose. | diabetesjournals.org |

| Other metabolites | Plant respiratory metabolism | Influence the stimulation of respiration by alanine; interactions potentially mediated by the TOR kinase pathway. | oup.com |

| Aspartic acid, Ornithine, Glutamic acid | Cells from children born SGA | Altered levels of these amino acids observed alongside downregulated alanine, suggesting involvement in a broader metabolic dysregulation impacting signaling. | nih.gov |

| AMP-activated protein kinase (AMPK) | Cellular and systemic metabolism | This compound activates AMPK through intracellular metabolism, affecting TCA cycle, AMP/ATP ratio, and ammonia. | molecularmetabolism.com |

| Other amino acids, Salt | Protein-protein interactions | Modulation effects on protein-protein interactions are often additive when mixed. | acs.org |

This table illustrates the diverse interactions of this compound with other molecules, highlighting its central position in various metabolic and signaling networks that govern cellular function and responses.

Pathophysiological Implications of L Alanine Dysregulation

L-Alanine Metabolism in Metabolic Disorders

This compound plays a significant role in glucose metabolism through the alanine (B10760859) cycle, where it transports amino nitrogen to the liver and contributes to gluconeogenesis. Alterations in this cycle and this compound levels are observed in various metabolic disorders.

Diabetes Mellitus and Insulin (B600854) Sensitivity

Research indicates a complex relationship between this compound and diabetes mellitus, particularly concerning insulin sensitivity. Studies have shown that amino acids, including this compound, can stimulate insulin secretion from pancreatic β-cells through mechanisms linked to mitochondrial metabolism and ATP production. mdpi.com Coadministration of this compound and L-glutamine has been shown to ameliorate blood glucose levels and improve biochemical indices in diabetic rat models, suggesting their potential as nutraceuticals for diabetes management. nih.gov

Interactive Table 1: Effect of this compound and L-Glutamine Coadministration on Blood Glucose in Diabetic Rats

| Treatment Group (Alloxan-induced diabetic rats) | Blood Glucose Levels |

| Diabetic Control | Elevated |

| This compound + L-Glutamine | Ameliorated (Lowered) |

Note: Data is illustrative based on research findings indicating amelioration of blood glucose levels. nih.gov

Correlation with Blood Pressure, Cholesterol, and Body Mass Index

Studies have explored the correlation between this compound levels, or more commonly, the activity of ALT, and cardiometabolic risk factors including blood pressure, cholesterol, and body mass index (BMI). Elevated ALT levels have been significantly and positively associated with BMI, systolic blood pressure, total cholesterol, and LDL-cholesterol in overweight/obese adolescents. bioline.org.bre-cep.org A positive correlation has also been observed between the ratio of ALT to high-density lipoprotein cholesterol (ALT/HDL-C) and BMI, triglycerides (TG), fasting plasma glucose (FPG), diastolic blood pressure (DBP), fasting insulin (FINS), LDL-cholesterol (LDL-C), and HOMA-IR (a measure of insulin resistance) in American adults. frontiersin.org These findings suggest that altered this compound metabolism, as reflected by ALT levels, is linked to several components of metabolic syndrome.

Interactive Table 2: Correlations between ALT Levels and Cardiometabolic Risk Factors in Overweight/Obese Adolescents

| Cardiometabolic Factor | Correlation with Elevated ALT |

| Body Mass Index (BMI) | Positive and Significant |

| Systolic Blood Pressure | Positive and Significant |

| Total Cholesterol | Positive and Significant |

| LDL-Cholesterol | Positive and Significant |

| Triglycerides (TG) | Positive and Significant (in overweight/obese boys) |

| Diastolic Blood Pressure | Significantly higher in those with increased ALT (among overweight/obese) |

| HDL-Cholesterol | Decreased significantly with increasing ALT (in overweight/obese boys) |

Note: Based on observed significant associations in research studies. bioline.org.bre-cep.org

This compound's Role in Cancer Metabolism and Tumor Growth

Cancer cells exhibit altered metabolism to support their rapid proliferation and growth. This compound and its associated metabolic pathways have been implicated in this metabolic reprogramming.

Biosynthesis of alanine has been correlated with cell proliferation, suggesting its involvement in the metabolic processes that fuel tumor growth. mdpi.com Alanine can serve as an important survival signal in certain cancers, such as pancreatic cancer, where stromal cells can supply alanine to cancer cells for utilization in the TCA cycle. mdpi.comaacrjournals.orgnih.govresearchgate.net Inhibition of alanine aminotransferase (ALAT), which produces this compound from pyruvate (B1213749) and glutamate (B1630785), has been shown to reduce cancer cell growth rates and impair malignant growth by increasing mitochondrial oxidative metabolism. researchgate.net

Altered this compound Levels in Specific Cancers (e.g., Prostate Cancer)

Studies have investigated the levels of this compound and related enzymes in specific cancer types, including prostate cancer. Significantly higher alanine concentrations have been observed in prostate cancer tissue compared to benign tissues. nih.gov This elevation is consistent with the increased glycolytic flux and the heightened demand for protein synthesis in tumors. nih.gov

Genetically predicted higher circulating levels of alanine have been associated with an increased risk of prostate cancer. nih.govresearchgate.net Conversely, genetically predicted higher levels of ALT were inversely associated with the risk of prostate cancer in the same study. nih.govresearchgate.net This complex relationship suggests that while increased alanine availability may support tumor growth, the activity of enzymes regulating its metabolism, like ALT, could have differing implications. Furthermore, low ALT levels have been associated with shorter survival among prostate cancer patients and survivors, potentially reflecting underlying sarcopenia and frailty. researchgate.net

Interactive Table 3: Alanine Concentrations in Prostate Biopsy Tissues

| Tissue Type | Average Alanine Concentration (mmol/kg) |

| Malignant Prostate Tissue | 0.26 ± 0.07 |

| Benign Prostate Tissue | 0.14 ± 0.06 |

Note: Data is based on a study comparing alanine concentrations in prostate biopsy tissues. nih.gov

This compound and Neurodegenerative Conditions

While this compound itself is a standard amino acid, a structural analog, β-N-methylamino-L-alanine (BMAA), is a known neurotoxin produced by cyanobacteria. Research has explored the potential link between exposure to BMAA and neurodegenerative diseases.

Neurotoxicity of β-N-methylamino-L-alanine (BMAA) and its Mechanisms

BMAA is a non-proteinogenic amino acid that has been associated with a higher incidence of neurodegenerative disorders, including Amyotrophic Lateral Sclerosis/Parkinsonism Dementia complex (ALS/PDC), particularly observed in populations exposed to BMAA through their diet. plos.orgmdpi.comdiva-portal.orgwikipedia.org BMAA is produced by cyanobacteria and can bioaccumulate in aquatic and terrestrial food chains. mdpi.comdiva-portal.orgwikipedia.orgresearchgate.net

The mechanisms of BMAA neurotoxicity are not fully understood but are believed to involve multiple pathways. One key mechanism is excitotoxicity, where BMAA acts as an agonist on excitatory amino acid receptors, such as glutamate receptors (NMDA, AMPA/kainate, and metabotropic receptors), leading to neuronal damage. plos.orgtandfonline.comnih.gov The interaction of BMAA with bicarbonate ions is considered critical for its excitotoxic activity. plos.org

Another proposed mechanism is the erroneous incorporation of BMAA into nascent proteins in place of L-serine. mdpi.comwikipedia.org This misincorporation can potentially lead to protein misfolding and aggregation, which are hallmarks of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ALS. wikipedia.org BMAA may also induce oxidative stress, potentially by affecting the cystine/glutamate antiporter (system xc-). diva-portal.orgtandfonline.comnih.gov

Interactive Table 4: Proposed Mechanisms of BMAA Neurotoxicity

| Mechanism | Description |

| Excitotoxicity | Activation of glutamate receptors (NMDA, AMPA/kainate, metabotropic). plos.orgtandfonline.comnih.gov |

| Protein Misincorporation | Erroneous substitution for L-serine during protein synthesis, leading to misfolding and aggregation. mdpi.comwikipedia.org |

| Oxidative Stress | Potential induction through effects on the cystine/glutamate antiporter. diva-portal.orgtandfonline.comnih.gov |

Note: These are proposed mechanisms based on current research.

Implication in Amyotrophic Lateral Sclerosis-Parkinsonism Dementia Complex (ALS/PDC)

Amyotrophic Lateral Sclerosis/Parkinsonism Dementia Complex (ALS/PDC) is a neurodegenerative syndrome characterized by symptoms of ALS, Parkinsonism, and dementia, notably observed with a high incidence among the Chamorro people of Guam. plos.orgresearchgate.netnih.gov Research has explored the potential role of environmental factors in the etiology of sporadic neurodegenerative diseases like ALS/PDC. nih.govmdpi.com

A non-protein amino acid, β-N-methylamino-L-alanine (BMAA), has been associated with the increased incidence of ALS/PDC in Guam. plos.orgresearchgate.netnih.govmdpi.com BMAA is produced by cyanobacteria, which form symbiotic relationships with cycad plants. plos.orgnih.govmdpi.com Dietary exposure to BMAA, particularly through the consumption of cycad seeds or animals that feed on cycad seeds (such as flying foxes), has been investigated as a potential cause of ALS/PDC in affected populations. plos.orgresearchgate.netnih.govmdpi.comacnr.co.uk

The mechanism of BMAA neurotoxicity is not fully understood, but it is thought to involve excitotoxicity through the activation of excitatory amino acid receptors, including NMDA and AMPA receptors. plos.orgnih.govaging-us.com BMAA may also induce oxidative stress and deplete glutathione. nih.govaging-us.com The possibility that BMAA could cause intraneuronal protein misfolding, a hallmark of neurodegeneration, has also been suggested. nih.gov Studies have detected BMAA in the postmortem brain tissue of patients with ALS, Alzheimer's disease, and Parkinson's disease. researchgate.netnih.govnih.gov

While this compound is a standard proteinogenic amino acid, BMAA is a structural analogue, and its erroneous incorporation into proteins has been proposed as a mechanism contributing to its neurotoxicity. aging-us.com Research in animal models, such as Drosophila, has indicated that dietary intake of BMAA can lead to reduced lifespan, impaired locomotor function, and deficits in learning and memory, suggesting chronic neurotoxicity. nih.gov

It is important to note that while BMAA is implicated in ALS/PDC, this compound itself is a distinct compound with different metabolic roles. The focus here is on the context of ALS/PDC research where BMAA, a compound structurally related to alanine, has been investigated for its neurotoxic properties.

This compound in Renal Injury and Protection

This compound plays a role in renal metabolism, although its significance as a substrate for gluconeogenesis in the kidneys is considered less prominent compared to the liver. mdpi.com However, there are notable connections between the metabolism of alanine, glutamine, and ammonia (B1221849) in the kidneys. Elevated plasma alanine levels can lead to increased conversion of this amino acid to ammonia in the kidneys. mdpi.com Conversely, glutamine administration has been shown to increase renal production of alanine. mdpi.com This increase in ammonia production from alanine is thought to occur via transamination with 2-oxoglutarate (2-OG) to form glutamate, which is subsequently deaminated to release ammonia. mdpi.com

Research has also explored the protective effects of amino acids, including alanine, against renal injury. Studies using isolated kidney tubules and epithelial cells in culture have indicated that glycine (B1666218) and alanine can offer protection against injury induced by factors such as increases in cytosolic free Ca2+, reactive oxygen species (ROS), ATP depletion, and Na+,K+-ATPase inhibition. taylorandfrancis.com The protective effects observed with alanine appear to be similar to those of glycine. taylorandfrancis.com However, the precise mechanism by which glycine and alanine exert this protective effect on tubular epithelial cells remains under investigation. taylorandfrancis.com

More recent studies have focused on the role of D-alanine, the enantiomer of this compound, in acute kidney injury (AKI). D-alanine has shown protective effects against ischemia-reperfusion-induced kidney injury in murine models. researchgate.netphysiology.org It has been demonstrated that D-alanine can protect tubular epithelial cells from hypoxia-related injury and promote their proliferation after hypoxia. researchgate.netphysiology.org These protective effects of D-alanine are linked to its chirality and involve the inhibition of ROS production and improvement of mitochondrial membrane potential through NMDA receptor signaling. researchgate.netphysiology.org Plasma levels of D-alanine have been observed to increase in patients with AKI and may reflect the level of renal function. researchgate.netphysiology.orgresearchgate.netnih.gov While these findings specifically pertain to D-alanine, they highlight the broader involvement of alanine isomers in kidney health and disease.

Table: Effect of D-Alanine Intake on Estimated Glomerular Filtration Rate (eGFR) in Healthy Adults

| D-Alanine Group | Baseline eGFR (mL/min/1.73 m²) | Change in eGFR after 7 days (mL/min/1.73 m²) | p-value |

| 3 g/day | 73 | Not significantly changed | |

| 6 g/day | 73 | +5.7 ± 8.8 | 0.045 |

Data source: nih.gov

This table summarizes findings from a pilot study investigating the effects of D-alanine intake on kidney function parameters in healthy adults. nih.gov While the study focused on D-alanine, it provides context regarding the investigation of alanine isomers in renal function.

This compound and Immune System Modulation (e.g., T-cell activation)

This compound plays a role in immune function, including the modulation of immune cell activity such as T-cell activation. Amino acids, in general, are crucial for immune responses, influencing the activation of various immune cells, cellular redox state, gene expression, cell proliferation, and the production of antibodies and cytokines. cambridge.org

Extracellular alanine is required for efficient activation of naive T cells and the restimulation of memory T cells. nih.govharvard.edu T cell stimulation is a metabolically demanding process, and while T cells utilize various nutrients upon activation, studies have shown a specific reliance on extracellular alanine for protein synthesis. nih.govharvard.edu Alanine deprivation can lead to metabolic and functional impairments in T cells. nih.govharvard.edu This dependence on exogenous alanine for protein synthesis is linked to the low expression of alanine aminotransferase in activated T cells, an enzyme involved in the interconversion of pyruvate and alanine. nih.govharvard.edu Instead, activated T cells upregulate alanine transporters. nih.govharvard.edu

Research indicates that alanine is not primarily used as a catabolic substrate by activated T cells. nih.govharvard.edu Instead, stable isotope tracing experiments suggest that extracellular alanine is utilized for protein synthesis. nih.govharvard.edu The availability of alanine in different tissue environments, including lymphatic tissue and sites of memory T cell restimulation, may influence T cell activation. nih.gov Fluctuations in serum alanine concentrations, influenced by factors such as fed state and diet, could potentially impact T cell activity. nih.gov

Beyond T-cell activation, this compound has been suggested to strengthen the immune system by contributing to antibody production. drugbank.com Studies have indicated that supplementation with alanine in culture medium can prevent apoptosis, enhance cell growth, and augment antibody production in B-lymphocyte hybridoma cells. cambridge.org While the underlying mechanism for this effect is not fully known, it may involve alanine-mediated inhibition of protein degradation in immunocytes. cambridge.org

Recent findings also suggest that exogenous this compound can promote the phagocytosis of multidrug-resistant bacterial pathogens by macrophages. embopress.org This effect appears to involve this compound stimulating fatty acid biosynthesis, which in turn enhances TLR4 expression and downstream signaling pathways crucial for phagocytosis. embopress.org

Table: Role of Extracellular Alanine in T Cell Function

| T Cell State | Requirement for Extracellular Alanine | Primary Utilization of Extracellular Alanine | Consequence of Alanine Deprivation |

| Naive T Cell Activation | Essential | Protein Synthesis | Metabolic and functional impairments, reduced growth and proliferation nih.govharvard.edu |

| Memory T Cell Restimulation | Required | Protein Synthesis | Impaired restimulation, reduced effector functions nih.govharvard.edu |

Data source: nih.govharvard.edu

This table summarizes the observed dependence of T cells on extracellular alanine for activation and restimulation, highlighting its primary role in protein synthesis and the consequences of its deprivation.

Biotechnological Production and Engineering of L Alanine

Microbial Fermentation for L-Alanine Production

Microbial fermentation is a significant route for this compound production from renewable biomass scispace.comnih.gov. While many microorganisms naturally produce this compound, metabolic engineering is often required to achieve commercially viable yields and productivities scispace.comnih.gov.

Engineered Microorganisms (e.g., Escherichia coli, Pediococcus acidilactici)

Metabolic engineering has been extensively applied to various microorganisms to enhance this compound production scispace.comnih.gov. Escherichia coli has been a prominent host for this compound fermentation due to its well-characterized genetics and ease of manipulation scispace.comasm.org. Engineered E. coli strains have been developed that can produce this compound through anaerobic fermentation, a process offering high yields as carbon flux is directed towards the desired product with minimal loss to cell growth or by-products scispace.com. One notable approach involved replacing the native D-lactate dehydrogenase gene with the alaD gene from Geobacillus stearothermophilus and deleting competing pathway genes, resulting in this compound as the primary fermentation product scispace.com.

Pediococcus acidilactici, a Gram-positive lactic acid bacterium, has also been explored for this compound production, particularly through the heterologous expression of the alaD gene mdpi.comtandfonline.com. Recombinant P. acidilactici strains expressing a synthetic alaD gene cassette have shown significant this compound production in fed-batch fermentation under oxygen-deprived conditions mdpi.com.

Optimizing Fermentation Processes (e.g., Anaerobic Fermentation, Fed-Batch)

Optimization of fermentation processes is crucial for maximizing this compound yield and productivity. Anaerobic fermentation in engineered E. coli is advantageous as it couples this compound synthesis to NADH oxidation, which is necessary for continued glycolysis and energy production scispace.com. This coupling provides a growth-based selection for improved this compound synthesis scispace.com.

Fed-batch fermentation is another widely employed strategy to enhance the production of desired metabolites, including this compound frontiersin.orgmdpi.com. This technique involves the gradual addition of nutrients to the culture, which helps to avoid substrate inhibition and the accumulation of inhibitory by-products, thereby improving yield and productivity frontiersin.org. Fed-batch fermentation under oxygen depression conditions has been shown to significantly enhance this compound levels in recombinant P. acidilactici mdpi.com.

Strategies for Enhanced this compound Yield and Purity

Several strategies are employed to enhance this compound yield and purity in microbial fermentation. Metabolic engineering plays a key role by redirecting carbon flux towards this compound synthesis and minimizing the formation of by-products scispace.comfrontiersin.org. This can involve overexpressing key enzymes in the this compound synthesis pathway, such as alanine (B10760859) dehydrogenase (AlaDH), and knocking out genes involved in competing metabolic routes scispace.comfrontiersin.orgnih.gov. For instance, inactivating genes related to organic acid production and overexpressing the alaD gene from Lysinibacillus sphaericus in engineered strains has led to increased this compound titers researchgate.net.

Controlling fermentation parameters, such as temperature, pH, and dissolved oxygen levels, is also critical for maintaining high metabolic activity and reducing by-product formation frontiersin.org. Furthermore, strategies to improve the optical purity of this compound, such as the deletion of alanine racemase genes, are implemented to ensure the production of the desired enantiomer scispace.comnih.gov.

Research findings highlight the success of these strategies. For example, an engineered E. coli strain utilizing a thermo-regulated genetic switch to control AlaDH expression achieved an this compound titer of 120.8 g/L with a yield of 0.88 g/g glucose in fed-batch fermentation nih.govresearchgate.net. A recombinant P. acidilactici strain expressing a synthetic alaD gene produced 229.12 g/L of this compound with 97% enantiomeric purity after 42 hours of fed-batch fermentation mdpi.comresearchgate.net.

Here is a table summarizing some reported this compound production titers and yields from engineered microorganisms:

| Microorganism | Engineering Strategy | Fermentation Type | Titer (g/L) | Yield (g/g glucose) | Reference |

| Escherichia coli | Deletion of competing pathways, G. stearothermophilusalaD expression | Anaerobic | 75.6 | 0.16 | scispace.comnih.gov |

| Escherichia coli | Thermo-regulated G. stearothermophilusalaD expression | Fed-batch (oxygen-limited) | 120.8 | 0.88 | nih.govresearchgate.net |

| Lysinibacillus sphaericus | Overexpression of alaD | Not specified | 25 | Not specified | researchgate.net |

| Pediococcus acidilactici | Heterologous expression of synthetic alaD gene cassette | Fed-batch (oxygen-deprived) | 229.12 | Not specified | mdpi.comresearchgate.net |

Enzymatic Synthesis of this compound

Enzymatic synthesis provides an alternative and often highly specific route for this compound production scispace.comnih.gov. This method typically utilizes specific enzymes to catalyze the conversion of precursor molecules into this compound.

Conversion from L-Aspartic Acid using β-Decarboxylase

One of the traditional industrial methods for this compound production involves the enzymatic decarboxylation of L-aspartic acid using L-aspartate-β-decarboxylase (also known as aspartate 4-decarboxylase) scispace.comnih.govwikipedia.org. This enzyme catalyzes the conversion of L-aspartate into this compound and carbon dioxide wikipedia.org.

The reaction is represented as:

L-Aspartate this compound + CO2 wikipedia.org

This process has been shown to be highly efficient, with reported this compound yields exceeding 90% scispace.comnih.gov. Microorganisms possessing L-aspartate-β-decarboxylase, such as Pseudomonas dacunhae, have been historically used in immobilized cell systems for this conversion scispace.comnih.govwikipedia.org.

Utilizing Alanine Dehydrogenase (AlaDH) in Biocatalytic Reactions

Alanine dehydrogenase (AlaDH) is a microbial enzyme that catalyzes the reversible conversion between this compound and pyruvate (B1213749), using NAD(H) as a cofactor mdpi.comresearchgate.netuef.fi. This enzyme plays a crucial role in this compound synthesis in many microorganisms mdpi.comresearchgate.netresearchgate.net.

The reaction catalyzed by AlaDH is:

Pyruvate + NH3 + NADH this compound + H2O + NAD+ researchgate.net

In the context of biocatalytic this compound synthesis, AlaDH can be utilized for the reductive amination of pyruvate to produce this compound mdpi.comresearchgate.netuef.fi. This reaction is particularly relevant in engineered microorganisms where AlaDH is overexpressed to drive this compound production scispace.comnih.gov. AlaDH also plays a role in cofactor regeneration in coupled enzymatic reactions, contributing to the efficiency of biocatalytic processes for synthesizing chiral amines, including this compound derivatives mdpi.comnih.gov. Studies have investigated the reductive amination activity of AlaDH from various microorganisms for the synthesis of this compound and its derivatives researchgate.netuef.fi.

Cell-Free Bioprocesses and Synthetic Enzymes for this compound Production